ethyl 2-oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate
Overview
Description
Ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system comprising benzofuran and pyridine moieties, which are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the benzofuran ring. This intermediate is then reacted with phenylhydrazine to introduce the phenyl group and form the pyridine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential pharmacological applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuran-3-carboxylate
- 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylic acid
- 4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxamide
Uniqueness
Ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate is unique due to its specific fused ring system and the presence of both benzofuran and pyridine moieties
Properties
IUPAC Name |
ethyl 2-oxo-4-phenyl-1H-[1]benzofuro[3,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-2-24-20(23)16-15(12-8-4-3-5-9-12)18-17(21-19(16)22)13-10-6-7-11-14(13)25-18/h3-11H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFVOOJBIBBBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=CC=CC=C3O2)NC1=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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